![molecular formula C23H23NO2 B2498893 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1421467-09-5](/img/structure/B2498893.png)
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide
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Description
Synthesis Analysis
Research into the synthesis of related compounds involves complex procedures aimed at understanding their potential applications and interactions. For example, studies have demonstrated the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation, with structures characterized by various spectroscopic methods (Yang Jing, 2010).
Scientific Research Applications
Anti-Angiogenic Activity
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound containing a metal-chelating hydroxamate group similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). It exhibits anti-angiogenic activity by potently inhibiting APN activity and the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor at low micromolar concentrations (Lee et al., 2005).
Antiproliferative Activities
Certain derivatives of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide, which include structures closely related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These compounds demonstrated specific cytotoxicity against nasopharyngeal carcinoma cell lines, showing potential as anticancer agents (I‐Li Chen et al., 2013).
Interaction Analyses
The structural and interaction analysis of a related compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, provides insights into the noncovalent interactions that stabilize crystal packing, such as hydrogen, stacking, and halogen bonding. These studies contribute to understanding the molecular stability and reactivity, which are crucial for the development of pharmacological agents (Gouda et al., 2022).
Nano Magnetite Catalysis
Research involving the synthesis of naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives underlines the role of nano magnetite as an efficient catalyst. This catalytic process, involving conditions optimized under ultrasound irradiation, underscores the potential of nano-catalysts in synthesizing complex organic molecules, which might include compounds like N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide (Mokhtary & Torabi, 2017).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-22(15-18-9-6-8-17-7-4-5-12-21(17)18)24-16-23(26,20-13-14-20)19-10-2-1-3-11-19/h1-12,20,26H,13-16H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWJYHWDDSRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)acetamide |
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